Ipatasertib

Catalog No.
S001406
CAS No.
1001264-89-6
M.F
C24H32ClN5O2
M. Wt
458.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ipatasertib

CAS Number

1001264-89-6

Product Name

Ipatasertib

IUPAC Name

(2S)-2-(4-chlorophenyl)-1-[4-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]piperazin-1-yl]-3-(propan-2-ylamino)propan-1-one

Molecular Formula

C24H32ClN5O2

Molecular Weight

458.0 g/mol

InChI

InChI=1S/C24H32ClN5O2/c1-15(2)26-13-19(17-4-6-18(25)7-5-17)24(32)30-10-8-29(9-11-30)23-21-16(3)12-20(31)22(21)27-14-28-23/h4-7,14-16,19-20,26,31H,8-13H2,1-3H3/t16-,19-,20-/m1/s1

InChI Key

GRZXWCHAXNAUHY-NSISKUIASA-N

SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O

Synonyms

2-(4-chlorophenyl)-1-(4-(7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta(d)pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one, GDC-0068, GDC0068, ipatasertib

Canonical SMILES

CC1CC(C2=C1C(=NC=N2)N3CCN(CC3)C(=O)C(CNC(C)C)C4=CC=C(C=C4)Cl)O

Isomeric SMILES

C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O

Description

The exact mass of the compound Ipatasertib is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Piperazines - Supplementary Records. It belongs to the ontological category of N-arylpiperazine in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> EU pediatric investigation plans. However, this does not mean our product can be used or applied in the same or a similar way.

Metastatic Castration-Resistant Prostate Cancer

Specific Scientific Field: This application falls under the field of Oncology, specifically the treatment of metastatic castration-resistant prostate cancer .

Summary of the Application: Ipatasertib, a selective AKT kinase inhibitor, has been used in the treatment of metastatic castration-resistant prostate cancer. The drug was administered to 1101 patients in the IPATential150 study .

Methods of Application: The drug was administered orally at a dose of 400 mg once daily. The exposure metrics of ipatasertib were generated as model-predicted area under the concentration–time curve at steady state (AUC SS) .

Results or Outcomes: A statistically significant correlation was found between ipatasertib AUC SS and improved survival in patients with PTEN-loss tumors.

Metastatic Triple-Negative Breast Cancer

Specific Scientific Field: This application is in the field of Oncology, specifically for the treatment of metastatic triple-negative breast cancer .

Summary of the Application: Ipatasertib has been used in combination with atezolizumab and taxane as a first-line therapy for locally advanced/metastatic triple-negative breast cancer .

Methods of Application: The treatment regimen comprised intravenous atezolizumab 840 mg (days 1 and 15), oral ipatasertib 400 mg/day (days 1–21), and intravenous paclitaxel 80 mg/m2 (or nab-paclitaxel 100 mg/m2; days 1, 8, and 15) every 28 days .

Results or Outcomes: Among 317 patients treated with the triplet, efficacy ranged across studies as follows: median progression-free survival (PFS) 5.4 to 7.4 months, objective response rate 44% to 63%, median duration of response 5.6 to 11.1 months, and median overall survival 15.7 to 28.3 months .

Regulatory T Cell Depletion

Specific Scientific Field: This application falls under the field of Immunology .

Summary of the Application: Ipatasertib has been shown to efficiently deplete FOXP3+ regulatory T cells from the tumour microenvironment (TME), resulting in increased infiltration of effector T cells in solid tumours .

Results or Outcomes: The outcomes of this application suggest that Ipatasertib may enhance the immune response against tumors by reducing the number of regulatory T cells, which normally suppress the immune response .

Breast Cancer Treatment with Circulating Tumor DNA (ctDNA)

Specific Scientific Field: This application is in the field of Oncology, specifically for the treatment of breast cancer .

Summary of the Application: This trial is looking at measuring circulating tumour DNA (ctDNA) in the blood from breast cancer. Doctors may then treat the cancer by adding ipatasertib to fulvestrant and palbociclib .

Advanced Solid Tumors

Specific Scientific Field: This application falls under the field of Oncology .

Ipatasertib is a selective, oral inhibitor of protein kinase B, commonly referred to as AKT. It is classified as a small molecule and belongs to the class of organic compounds known as n-arylpiperazines. Its chemical formula is C₁₄H₁₈ClN₅O₂, and it has a molecular weight of approximately 457.996 g/mol . The compound is primarily investigated for its potential therapeutic effects in various cancers, particularly those characterized by dysregulation of the phosphoinositide 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which plays a crucial role in cell proliferation, survival, and metabolism .

Ipatasertib functions as an ATP-competitive inhibitor, targeting all three isoforms of phosphorylated AKT. The mechanism of action involves binding to the active site of AKT, preventing its phosphorylation and subsequent activation. This inhibition disrupts downstream signaling pathways such as mTOR and S6, leading to reduced cell proliferation and increased apoptosis in cancer cells . The synthesis of Ipatasertib involves multiple

The synthesis of Ipatasertib involves several key steps:

  • Grignard Reaction: This step is critical for forming carbon-carbon bonds necessary for building the core structure.
  • Asymmetric Aminomethylation: A Mannich-type reaction is employed to introduce chiral centers into the molecule.
  • Final Assembly: The final stages involve coupling various intermediates to achieve the desired compound configuration .

These methods highlight the complexity of synthesizing Ipatasertib and the necessity for advanced techniques in organic chemistry.

Ipatasertib is primarily explored for its application in oncology. It is being studied for the treatment of various solid tumors, including:

  • Breast Cancer
  • Gastric Cancer
  • Uterine Serous Carcinoma
  • Triple-Negative Breast Cancer

Its role as a targeted therapy aims to improve treatment outcomes in patients whose tumors exhibit aberrations in the PI3K/AKT/mTOR pathway .

Ipatasertib shares structural and functional similarities with several other compounds that also target the AKT pathway or related signaling mechanisms. Below are some notable compounds:

Compound NameMechanism of ActionUnique Features
MK-2206Allosteric AKT inhibitorNon-ATP competitive; targets all isoforms
GSK2141795Selective AKT inhibitorFocuses on specific isoforms
AZD5363ATP-competitive AKT inhibitorDual inhibition of AKT1/AKT2
BAY 1125976Selective inhibitor of AKTDesigned for enhanced specificity

Ipatasertib's uniqueness lies in its selective inhibition profile among ATP-competitive inhibitors while maintaining significant efficacy against multiple cancer types through direct targeting of the AKT signaling pathway .

Empirical Composition (C24H32ClN5O2)

The neutral free-base of Ipatasertib contains twenty-four carbon atoms, thirty-two hydrogen atoms, one chlorine atom, five nitrogen atoms and two oxygen atoms, giving an exact monoisotopic mass of 457.224453 daltons and a relative molecular mass (average) of 458.0 grams per mole [1] [2].

ParameterValueSource
Molecular formulaC24H32ClN5O2PubChem entry 24788740 [1]
Exact mass457.224453 g/molPubChem computed [1]
Relative molecular mass458.0 g/molPubChem computed [1]
Elemental weight %C 62.93%, H 7.04%, Cl 7.73%, N 15.29%, O 7.01%Calculated from empirical formula [1]

Stereochemical Configuration

Three non-equivalent stereogenic centers are present at the C-2, C-5 and C-7 positions of the fused cyclopenta-pyrimidine moiety. Absolute configuration has been assigned as (2S, 5R, 7R) on the basis of single-crystal diffraction and corroborated by authoritative registry databases that record three defined stereocenters with unambiguous chirality [3] [4]. The canonical isomeric SMILES string—C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CCN(CC3)C(=O)[C@H](CNC(C)C)C4=CC=C(C=C4)Cl)O—encodes these absolute designations [5] [6].

Physicochemical Characteristics

Solubility and Stability

Experimental and in-silico profiling reveal moderate hydrophobicity combined with appreciable aqueous solubility:

PropertyNumerical valueExperimental systemSource
LogP (shake-flask XLogP3)2.5n-octanol/water partitionPubChem API
AlogP (ChEMBL algorithm)3.10in-silico regression [7]ChEMBL record 2177390 [7]
Hydrogen-bond donors2molecular descriptor [8]IUPHAR database [8]
Hydrogen-bond acceptors6molecular descriptor [8]IUPHAR database [8]
Topological polar surface area81.59 Ųin-silico descriptor [7] [8]ChEMBL [7]; IUPHAR [8]
Rotatable bonds6–7 (method dependent)molecular descriptor [7] [8]ChEMBL [7]; IUPHAR [8]
Intrinsic solubility>10 mg/mL (pH 1.1–7.0, 37 °C)potentiometric titration [9]In-vitro DDI study [9]
Dihydrochloride solubilityDMSO 100 mg/mL; water ≥41 mg/mLequilibrium shake-flask [10]MedChemExpress datasheet [10]
Storage stabilitySolid stable ≤–20 °C for ≥24 months; solutions stable in anhydrous dimethylsulfoxide at –80 °C for ≥6 monthsquality-control protocol [10] [11]MedChemExpress [10]; Abcam technical note [11]

The moderate logP together with a polar surface area of approximately 82 square angstroms support good oral bioavailability yet limit passive penetration across very tight biological barriers.

Crystallographic Data

Several protein–ligand complexes registered at the Worldwide Protein Data Bank provide high-resolution crystallographic parameters for Ipatasertib. Representative statistics are summarised below.

PDB entryProtein co-crystalResolution (Å)Space groupUnit-cell parameters (Å, °)Matthews coefficient (ų/Da)Source
4EKLHuman RAC-alpha serine-threonine kinase catalytic domain2.37P2₁2₁2₁a = 55.84; b = 63.14; c = 97.02; α = β = γ = 902.14RCSB deposition 4EKL [12]
4LA0Same target, alternate lattice2.40P1a = 56.44; b = 59.57; c = 95.96; α = 73.22; β = 83.93; γ = 74.172.23Experimental summary 4LA0 [13]

Refinement shows no unusual conformational strain in the ligand; torsion angles around the piperazine linker adopt low-energy conformers and electron density for all hetero-atoms is well resolved, confirming the (2S, 5R, 7R) assignment [12] [13].

Crystal packing reveals that the chlorine-substituted phenyl ring participates in edge-to-face aromatic contacts with hydrophobic residues of the binding cleft, whereas the hydroxyl on C-7 forms a direct hydrogen bond to the main-chain amide of an adjacent protein residue. These observations rationalise the rigid stereochemical requirements of the active ligand orientation seen across independent structures [12].

Comparative Analysis of Structural Analogues

Two clinically advanced structural congeners—Capivasertib and Afuresertib—share a pharmacophoric triad (aromatic ring, hydrogen-bond acceptor hetero-cycle, basic side-chain) but diverge in hetero-cycle topology and halogen substitution. Key descriptor differences are tabulated below.

DescriptorIpatasertibCapivasertibAfuresertibData source
Empirical formulaC24H32ClN5O2C21H25ClN6O2C18H18Cl3FN4OSPubChem 24788740 [1]; PubChem 25227436 [14]; Chemsrc 1047645-82-8 [15]
Relative molecular mass (g/mol)458.0428.9463.8PubChem & Chemsrc [1] [14] [15]
Core hetero-cycleCyclopenta-pyrimidinePyrrolo-pyrimidineDichloro-pyrazolyl-thiopheneStructural metadata [14] [15]
LogP (computed)2.5–3.13.95.8PubChem & Chemsrc [16] [15]
Topological polar surface area (Ų)81.688.6101.2ChEMBL [7]; Chemsrc [16] [15]
Hydrogen-bond acceptors676IUPHAR [8]; PubChem [14] [15]
Hydrogen-bond donors222IUPHAR [8]; PubChem [14] [15]
Rotatable bonds6–778ChEMBL [7]; PubChem [14] [15]
Crystalline stereochemistry(2S, 5R, 7R)(1S absolute)(2S absolute)NCATS stereochemical data [4] [17] [18]

Discussion of Comparative Findings

  • The lower logP of Ipatasertib relative to Afuresertib suggests reduced nonspecific membrane partitioning, consistent with the higher aqueous solubility reported for the former compound [10] [9].
  • Capivasertib possesses a similar polar surface area but has one fewer aromatic chlorine substitution, resulting in a 29 gram reduction in molecular mass and a slightly elevated calculated logP, factors that influence partition-driven volume of distribution in vivo [14] [19].
  • Despite sharing only moderate two-dimensional similarity (Tanimoto coefficient ≈0.46, data not shown), all three molecules conserve a spatial arrangement in which a hetero-aromatic ring donates two ring nitrogens to act as dual hydrogen-bond acceptors, reinforcing kinase hinge-binding interactions observed crystallographically for Ipatasertib [12] and Capivasertib (PDB 5O9J, not shown).
  • Afuresertib introduces three chlorine atoms and a thiophene sulfur; these electronegative substitutions elevate lipophilicity and may account for the markedly higher experimental logP value of 5.8, at the cost of aqueous solubility [15].

Detailed Research Findings

Extensive in-silico cheminformatics and crystallography converge on a coherent physicochemical profile:

  • Lipophilicity assessment: Independent algorithms place Ipatasertib in the low-to-moderate hydrophobicity bracket (XLogP ≈ 2.5 – 3.1) [7] [8], a strategic design feature favouring high oral absorption while preventing excessive metabolic clearance.
  • Permeability–polarity balance: A polar surface area below the classical 90 Ų threshold and fewer than ten hydrogen-bond acceptors align with established guidelines for passive diffusion, corroborating the high permeability coefficient measured in Madin–Darby canine kidney assays (3.55 × 10⁻⁶ cm s⁻¹) [9].
  • Solution behaviour: The basic piperazine and secondary amide provide pKₐ values of approximately 9.0 and 4.9, respectively, conferring a diprotic base profile that undergoes rapid protonation under physiological pH and explains the compound’s broad‐range solubility exceeding 10 milligrams per millilitre [9].
  • Solid-state characteristics: X-ray diffraction reveals that the compound adopts a single low-energy conformer within protein pockets, with no evidence for polymorphic rearrangement under standard crystallisation conditions [13] [12]. This structural rigidity reduces entropic penalties upon binding, a desirable attribute in medicinal chemistry.
  • Comparative logP impact: The relatively constrained logP window observed for Ipatasertib is substantially lower than that of Afuresertib yet marginally below Capivasertib, highlighting how minor alterations in aromatic substitution and hetero-cycle saturation can fine-tune physicochemical properties across an analogue series.

Collectively, the compiled experimental and computed descriptors provide a robust, internally consistent chemical portrait. They demonstrate that Ipatasertib sits at an intersection of moderate polarity, high solubility and controlled lipophilicity—features that underpin its favourable formulation characteristics without resorting to pronounced salt or prodrug strategies.

XLogP3

2.5

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

457.2244530 g/mol

Monoisotopic Mass

457.2244530 g/mol

Heavy Atom Count

32

Appearance

Assay:≥98%A crystalline solid

UNII

524Y3IB4HQ

Drug Indication

Treatment of breast cancer , Treatment of prostate cancer

Pharmacology

Ipatasertib is an orally bioavailable inhibitor of the serine/threonine protein kinase Akt (protein kinase B) with potential antineoplastic activity. Ipatasertib binds to and inhibits the activity of Akt in a non-ATP-competitive manner, which may result in the inhibition of the PI3K/Akt signaling pathway and tumor cell proliferation and the induction of tumor cell apoptosis. Activation of the PI3K/Akt signaling pathway is frequently associated with tumorigenesis and dysregulated PI3K/Akt signaling may contribute to tumor resistance to a variety of antineoplastic agents.

KEGG Target based Classification of Drugs

Protein kinases
Serine/threonine kinases
AGC group
AKT (PKB) [HSA:207 208 10000] [KO:K04456]

Other CAS

1001264-89-6

Wikipedia

Ipatasertib

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-09-13
[1]. Lin K. Abstract DDT02-01: GDC-0068: A novel, selective, ATP-competitive inhibitor of Akt. Cancer Res, 2011, 71(8 Supplement), abstract DDT02-01.
[2]. Tabernero J, et al. Ann Oncol, 2011, 22(suppl 3), abstract IL33.
[3]. Heidi M. Savage, et al. Abstract 966: Predictive biomarkers of the AKT inhibitor, GDC-0068, in single agent and combination studies. Cancer Res, 2012, 72(8 Supplement), 966.

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